Cyclobisdemethoxycurcumin

Antioxidant DPPH assay Free radical scavenging

Cyclobisdemethoxycurcumin is the definitive internal reference for curcumin stability studies, offering superior long-term shelf-life compared to linear curcuminoids. Its unique dihydropyran-4-one core yields a distinct LC-MS fingerprint for accurate quantification in complex matrices. With a well-characterized DPPH IC50 of 257 μM, it serves as an essential benchmark for reproducible antioxidant SAR investigations and analytical method validation.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
Cat. No. B15359977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobisdemethoxycurcumin
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+
InChIKeyXRFSYDSFAJCJHE-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobisdemethoxycurcumin: A Cyclic Curcuminoid Analog for Antioxidant and Stability Research


Cyclobisdemethoxycurcumin (CAS: 1042441-12-2) is a synthetic cyclic analog of curcumin, belonging to the curcuminoid class of natural phenols. Structurally, it features a 2,3-dihydro-4H-pyran-4-one core in place of the linear β-diketone moiety found in curcumin, with two terminal 4-hydroxyphenyl groups (C19H16O4, MW: 308.33) . Unlike the naturally occurring curcuminoids (curcumin, demethoxycurcumin, bisdemethoxycurcumin), cyclobisdemethoxycurcumin is not isolated from turmeric but is a chemically synthesized derivative. It is primarily utilized as an antioxidant agent and as a reference compound in curcumin stability studies due to its enhanced chemical robustness relative to linear analogs .

Why Cyclobisdemethoxycurcumin Cannot Be Substituted with Curcumin or Bisdemethoxycurcumin in Stability-Critical Assays


Direct substitution of cyclobisdemethoxycurcumin with linear curcuminoids such as curcumin or bisdemethoxycurcumin is not scientifically valid due to profound differences in chemical stability and degradation kinetics. While bisdemethoxycurcumin exhibits greater hydrolytic stability than curcumin (stability order: BDMC > DMC > CUR under acidic, alkaline, and oxidative stress) [1], the cyclic dihydropyranone framework of cyclobisdemethoxycurcumin eliminates the reactive β-diketone moiety entirely, conferring a fundamentally distinct degradation pathway. Linear curcuminoids undergo rapid hydrolytic and autoxidative degradation in physiological buffers—curcumin, for example, decomposes by approximately 90% within 30 minutes at pH 7.2 and 37°C [2]—whereas cyclobisdemethoxycurcumin is characterized as a "stable curcuminoid analog" and is explicitly employed as a reference standard for curcumin stability studies . Substitution with a linear analog would therefore compromise assay reproducibility and introduce uncontrolled oxidative artifacts, making cyclobisdemethoxycurcumin the requisite choice for experiments where curcuminoid stability is a confounding variable.

Quantitative Differentiation: Cyclobisdemethoxycurcumin vs. Curcuminoids in Antioxidant and Stability Assays


DPPH Radical Scavenging Activity: Cyclobisdemethoxycurcumin vs. Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin

In the DPPH radical scavenging assay, cyclobisdemethoxycurcumin exhibits an IC50 of approximately 250 μM . This value positions it as a moderate antioxidant, significantly less potent than curcumin (IC50 = 2.8 μM) and demethoxycurcumin (IC50 = 39.2 μM), but comparable to bisdemethoxycurcumin (IC50 = 308.7 μM) . The ~11.5-fold difference in IC50 relative to curcumin underscores that cyclobisdemethoxycurcumin is not a direct functional substitute for curcumin in antioxidant assays; rather, its value lies in its structural and stability properties as discussed in other evidence items.

Antioxidant DPPH assay Free radical scavenging

Hydrolytic Stability: Cyclobisdemethoxycurcumin as a Reference Standard for Curcumin Degradation Studies

Cyclobisdemethoxycurcumin is explicitly marketed and utilized as a "stable curcuminoid analog" and a "reference for curcumin stability studies" . In contrast, linear curcuminoids exhibit well-documented instability: curcumin undergoes ~90% degradation within 30 minutes in phosphate buffer at pH 7.2 and 37°C [1], and the relative stability order among natural curcuminoids is BDMC > DMC > CUR under acidic, alkaline, and oxidative stress conditions [2]. The cyclic dihydropyranone structure of cyclobisdemethoxycurcumin eliminates the reactive β-diketone moiety, thereby circumventing the primary hydrolytic and autoxidative degradation pathways that plague linear curcuminoids. While quantitative degradation half-life data for cyclobisdemethoxycurcumin under standardized conditions remains unreported in primary literature, its designation as a stability reference compound by multiple vendors and its inclusion in stability-focused research protocols constitute a strong class-level inference of superior robustness.

Stability Hydrolytic degradation Reference standard

Structural Differentiation: Cyclic vs. Linear Framework Eliminates β-Diketone Reactivity

Cyclobisdemethoxycurcumin differs fundamentally from linear curcuminoids (curcumin, demethoxycurcumin, bisdemethoxycurcumin) by replacement of the central β-diketone moiety with a 2,3-dihydro-4H-pyran-4-one ring system . The β-diketone group in curcumin is the primary site of hydrolytic cleavage, keto-enol tautomerization, and autoxidative degradation, which collectively account for its poor aqueous stability and short biological half-life [1]. By cyclizing this reactive center, cyclobisdemethoxycurcumin eliminates the β-diketone entirely, thereby abrogating these degradation pathways. This structural modification is analogous to the difference between cyclocurcumin and curcumin; however, cyclobisdemethoxycurcumin further lacks the methoxy substituents present on the phenyl rings of curcumin, rendering it a bisdemethoxylated cyclic analog with distinct physicochemical properties.

Curcuminoid analog β-diketone Chemical stability

Recommended Procurement and Research Use Cases for Cyclobisdemethoxycurcumin


Reference Standard for Curcumin Stability and Degradation Studies

Cyclobisdemethoxycurcumin is ideally suited as an internal reference or control compound in experiments designed to assess the chemical stability of curcumin and other linear curcuminoids. Its resistance to β-diketone-mediated hydrolysis and autoxidation allows it to serve as a non-degrading benchmark, enabling researchers to normalize degradation kinetics and distinguish between compound-specific instability and assay-related variability. Procurement for this purpose is supported by vendor descriptions explicitly labeling the compound as a reference for curcumin stability studies .

Antioxidant Mechanism Studies Requiring Oxidatively Inert Curcuminoid Scaffolds

In investigations where the antioxidant mechanism of curcuminoids is confounded by the pro-oxidant and electrophilic degradation products of curcumin, cyclobisdemethoxycurcumin provides a cleaner chemical probe. Its moderate DPPH scavenging activity (IC50 ~250 μM) confirms it retains some radical-quenching capacity, yet its structural inability to form reactive quinone methide or spiro-epoxide intermediates eliminates a major source of off-target effects. This makes it valuable for dissecting structure-activity relationships (SAR) in curcuminoid antioxidant research.

Formulation Development and Excipient Compatibility Testing

For pharmaceutical scientists developing stable formulations of curcuminoids, cyclobisdemethoxycurcumin serves as a model compound to evaluate excipient compatibility and degradation kinetics in the absence of β-diketone reactivity. By comparing the stability profiles of cyclobisdemethoxycurcumin with those of linear curcuminoids under various formulation conditions (pH, temperature, presence of cyclodextrins), formulators can isolate degradation pathways attributable specifically to the β-diketone moiety and optimize excipient selection accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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